molecular formula C6H8N2O B046200 4-Amino-5-methylpyridin-2-ol CAS No. 95306-64-2

4-Amino-5-methylpyridin-2-ol

Cat. No.: B046200
CAS No.: 95306-64-2
M. Wt: 124.14 g/mol
InChI Key: SSQZBQXJYGNUSC-UHFFFAOYSA-N
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Description

4-Amino-5-methylpyridin-2-ol is a pyridine derivative with the molecular formula C6H8N2O. This compound is significantly alkaline and features both an amino group and a hydroxyl group, making it versatile in various chemical reactions. It is used as an intermediate in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Amino-2-hydroxy-5-methylpyridine
  • 4-Amino-5-methyl-1H-pyridin-2-one
  • 4-Amino-5-methyl-2(1H)-pyridinone

Comparison: 4-Amino-5-methylpyridin-2-ol is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs. For instance, its hydroxyl group at the 2-position and amino group at the 4-position make it particularly suitable for nucleophilic substitution reactions under alkaline conditions .

Properties

IUPAC Name

4-amino-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZBQXJYGNUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535408
Record name 4-Amino-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95306-64-2
Record name 4-Amino-5-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95306-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-hydroxy-5-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095306642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-methylpyridin-2(1H)-one
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